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Compound of Interest

2-(Chloromethyl)-1-ethylpyrrolidine
Compound Name:

hydrochloride
CAS No.: 42022-78-6
Cat. No.: B1407617

Get Quote

Executive Summary & Chemical Context

2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride is a nitrogen mustard-like electrophile
used primarily as an alkylating agent in pharmaceutical synthesis. Its characterization is
complicated by a latent instability: the free base is prone to a spontaneous aziridinium-
mediated rearrangement to form the thermodynamic isomer, 3-chloro-1-ethylpiperidine.

This guide focuses on the stable hydrochloride salt form, providing the spectroscopic
fingerprints required to distinguish the target pyrrolidine from its piperidine isomer and
hydrolysis byproducts.[1]

Chemical Identity
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Property Data

2-(Chloromethyl)-1-ethylpyrrolidine
IUPAC Name ( ¥ Yy

hydrochloride

Not widely listed (Free base: 26116-12-1 is
CAS Number amine analog; Target is often cited as

intermediate)

Molecular Formula

ngcontent-ng-c2307461527="" _nghost-ng-

€c2764567632="" class="inline ng-star-inserted">

Molecular Weight

184.11 g/mol (Salt); 147.65 g/mol (Free Base)

Structure

Pyrrolidine ring,

-ethyl substituted, C2-chloromethyl substituted.
[LI21B1A4IE51I6]71i8]

Structural Dynamics & Stability (Critical)

Before interpreting spectra, researchers must understand the rearrangement pathway.[1] In

solution (particularly at neutral/basic pH or elevated temperature), the nitrogen lone pair

displaces the chloride to form a bicyclic aziridinium ion.[1][6][9] Nucleophilic attack can then

occur at either carbon, leading to ring expansion.[1]

Graphviz Workflow: Rearrangement Pathway

The following diagram illustrates the mechanism that complicates spectral analysis.
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Caption: The rearrangement of the pyrrolidine core to a piperidine ring via an aziridinium
intermediate.[1][3][6] The HCI salt blocks the first step by protonating the nitrogen lone pair.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of the hydrochloride salt is distinct from the free base due to the
protonation of the nitrogen, which deshields the

-protons.[1]

Solvent Selection: Use DMSO-

or
.[1][4] Avoid protic solvents like

if stability is a concern, as they may facilitate hydrolysis to the alcohol.[1]

H NMR Data (400 MHz, DMSO- )

Note: Chemical shifts are representative of the hydrochloride salt.
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Position

Type

(ppm)

Multiplicity

Integration

Assignment
Logic

NH+

Amine

10.5-11.2

Broad Singlet

1H

Acidic proton
on quaternary
nitrogen.
Disappears
with

shake.[1]

CH2-ClI

Alkyl Halide

3.95-4.15

Multiplet / dd

2H

Deshielded
by Chlorine
and proximity
to N+.
Distinct
diastereotopi
¢ splitting
often

observed.

H-2

Methine

3.60 - 3.80

Broad
Multiplet

1H

Chiral center.
Deshielded
by N+ and

-effect of Cl.

N-CH: (Ethyl)

Methylene

3.05-3.45

Multiplet

2H

Diastereotopi
¢ due to
chiral center
at C2.
Strongly
deshielded by
N+.

H-5

Ring CH:z

3.00 - 3.30

Multiplet

2H

-protons to
N+, typically
overlapping
with ethyl

methylene.
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H-3, H-4 Ring CH=

1.80-2.30

Ring
methylene
. protons,
Multiplet 4H )
typical
pyrrolidine

envelope.

CHs (Ethyl) Methyl

1.25-1.35

Characteristic
Triplet ( triplet, slightly
3H deshielded
Hz) compared to

free amine.[1]

Distinguishing Isomers:

» Target (Pyrrolidine): The methine proton (H-2) is typically a complex multiplet around 3.7

ppm.[1][10]

e Rearranged (Piperidine): The methine proton (H-3 in piperidine) shifts upfield, and the

symmetry of the ring protons changes.[1]

C NMR Data (100 MHz, DMSO- )
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Carbon Type Notes
yp (ppm)

Chiral center,
C-2 Methine 62.0 - 65.0

to N.

Ethyl group
N-CH:z (Ethyl) Methylene 48.0 - 52.0

methylene.

Ring carbon
C-5 Methylene 53.0-55.0

to N.
CH2-ClI Methylene 42.0-45.0 Chloromethyl group.
C-3 Methylene 26.0 - 28.0 to N.
C4 Methylene 21.0-23.0 to N.
CHs (Ethyl) Methyl 10.0-12.0 Terminal methyl.

Infrared (IR) Spectroscopy

IR is useful for confirming the salt formation and the presence of the alkyl chloride.[1]
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Frequency (
Vibration Mode Functional Group Diagnostic Value

)

Broad, multiple bands
2400 - 2800 Amine Salt ("ammonium band").
[1] Confirms HCI salt.

Standard aliphatic

2950 - 2850 Alkyl

stretches.[1]

Scissoring bending
1450 - 1470 Methylene

modes.[1]

Strong band in the

) fingerprint region.

700 - 750 Alkyl Chloride

Caution: Can overlap

with solvent peaks.[1]

Mass Spectrometry (MS)

Mass spectrometry provides definitive evidence of the molecular weight and the chlorine
isotope pattern.[1]

lonization Method: ESI (Electrospray lonization)[1][4]

» Mode: Positive lon (
1]
e Observed lon:

(Free base mass + H)[1]

e m/z Value:148.1 (for

) and 150.1 (for

)-[1]
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Isotope Pattern

Chlorine has two stable isotopes:
(75.8%) and
(24.2%).[1]
o Signature: A 3:1 intensity ratio between the peaks at
148 and 150.[1] This confirms the presence of exactly one chlorine atom.

Fragmentation Pathway (EI/CID)

Understanding fragmentation helps verify the core structure.[1]
e Loss of Cl radical:

147
112 (Aziridinium cation,
)-[1]

e Loss of

147

98 (1-ethylpyrrolidinium ion).[1] This is often the base peak.[1]
e Loss of Ethyl group:

147

118.[1]

Experimental Protocol: Sample Preparation for
Analysis
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To ensure data integrity and prevent rearrangement during analysis, follow this protocol.

o Safety: Wear gloves and work in a fume hood. This compound is a potential vesicant
(blistering agent).[1]

e Solvent: Use high-quality DMSO-

(anhydrous preferred).

o Why? DMSO stabilizes the salt form better than

, Which can contain traces of HCI or phosgene that degrade the sample, or be acidic
enough to shift equilibria.[1]

e Preparation:
o Weigh ~10 mg of the hydrochloride salt.[10]

o Dissolve in 0.6 mL DMSO-

o Do not heat the sample to dissolve; sonicate briefly if necessary. Heat promotes the
rearrangement to the piperidine isomer.

e Acquisition: Run the NMR experiment immediately. If the sample sits for days, check for the
emergence of new peaks (piperidine isomer) or hydrolysis (alcohol formation,

ppm for

)-[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1407617/docs#technical-guide-
spectroscopic-characterization-of-2-chloromethyl-1-ethylpyrrolidine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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